molecular formula C10H11NO2S B2519306 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one CAS No. 109052-41-7

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2519306
CAS No.: 109052-41-7
M. Wt: 209.26
InChI Key: YYEZZYULWDLVFZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring substituted with a 4-methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of 4-methoxybenzaldehyde with cysteine or its derivatives under acidic conditions. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and chloroacetic acid in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .

Scientific Research Applications

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as lipoxygenases and cyclooxygenases, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline

Uniqueness

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9-4-2-8(3-5-9)11-7-14-6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZZYULWDLVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CSCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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